molecular formula C7H11NO4 B160337 (4S,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid CAS No. 125473-34-9

(4S,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid

Cat. No.: B160337
CAS No.: 125473-34-9
M. Wt: 173.17 g/mol
InChI Key: SFEWQLMXSWYMJK-WHFBIAKZSA-N
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Description

(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes an oxazolidine ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid typically involves the stereoselective addition of reagents to chiral precursors. One common method involves the use of phenylmagnesium bromide (PhMgBr) added to an N-sulfinimine derived from ®-glyceraldehyde acetonide . This reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Various substituents can be introduced to the oxazolidine ring or carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine compounds.

Scientific Research Applications

(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

125473-34-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5-/m0/s1

InChI Key

SFEWQLMXSWYMJK-WHFBIAKZSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](NC(=O)O1)C(=O)O

SMILES

CC(C)C1C(NC(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1C(NC(=O)O1)C(=O)O

Synonyms

4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI)

Origin of Product

United States

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